7-Bromobenzo[d]oxazol-2(3H)-one
CAS No.: 871367-14-5
Cat. No.: VC2365981
Molecular Formula: C7H4BrNO2
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromobenzo[d]oxazol-2(3H)-one - 871367-14-5](/images/structure/VC2365981.png)
Specification
CAS No. | 871367-14-5 |
---|---|
Molecular Formula | C7H4BrNO2 |
Molecular Weight | 214.02 g/mol |
IUPAC Name | 7-bromo-3H-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |
Standard InChI Key | LHTQHBZJSVUNBG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Br)OC(=O)N2 |
Canonical SMILES | C1=CC2=C(C(=C1)Br)OC(=O)N2 |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
7-Bromobenzo[d]oxazol-2(3H)-one is recognized by several synonyms in chemical literature, including 7-bromobenzo[d]oxazol-2-ol, 7-Bromo-3H-benzooxazol-2-one, and 7-bromo-3H-1,3-benzoxazol-2-one . The compound is identified by the CAS registry number 871367-14-5 and EINECS number 200-589-5, providing standardized identifiers for regulatory and research purposes .
Physicochemical Properties
The molecule possesses a molecular formula of C7H4BrNO2 with a corresponding molar mass of 214.02 g/mol . This heterocyclic compound requires specific storage conditions, typically between 2-8°C, to maintain its stability and prevent degradation . The structural characteristics of 7-Bromobenzo[d]oxazol-2(3H)-one contribute to its chemical behavior and potential applications in various fields.
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H4BrNO2 | |
Molar Mass | 214.02 g/mol | |
CAS Number | 871367-14-5 | |
EINECS Number | 200-589-5 | |
Storage Condition | 2-8°C |
Structural Characteristics
Molecular Structure
The molecular structure of 7-Bromobenzo[d]oxazol-2(3H)-one is characterized by a benzoxazolone core with a bromine atom at the 7-position. The compound contains a fused benzene and oxazole ring system, with a carbonyl group at position 2 and an NH group at position 3. The bromine substituent significantly influences the electronic properties and reactivity of the molecule .
Electronic Properties
The presence of the bromine atom affects the electron distribution throughout the molecule, creating an electron-withdrawing effect that influences the reactivity of various positions within the structure. This electronic characteristic makes 7-Bromobenzo[d]oxazol-2(3H)-one particularly useful in synthetic chemistry as a versatile building block .
Synthetic Approaches
Bromination of Benzoxazolone
The primary synthetic route to 7-Bromobenzo[d]oxazol-2(3H)-one typically involves the bromination of benzo[d]oxazol-2(3H)-one . This regioselective bromination introduces the bromine atom specifically at the 7-position of the benzoxazolone core structure. The reaction generally employs brominating agents under controlled conditions to ensure high yield and purity of the desired product .
Optimization Parameters
Synthetic optimization for 7-Bromobenzo[d]oxazol-2(3H)-one production involves careful control of several parameters:
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Temperature regulation (typically 0-25°C)
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Selection of appropriate brominating agents (bromine or N-bromosuccinimide)
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Use of suitable catalysts (e.g., iron(III) bromide)
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Selection of inert solvents (chloroform or dichloromethane)
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Reaction time optimization
These parameters significantly impact the yield, purity, and regioselectivity of the bromination reaction .
Chemical Reactivity Profile
Nucleophilic Substitution Reactions
The bromine atom at the 7-position of 7-Bromobenzo[d]oxazol-2(3H)-one serves as an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. Various nucleophiles including amines, thiols, and other nucleophilic species can replace the bromine atom, leading to a diverse array of 7-substituted benzoxazolone derivatives .
Coupling Reactions
7-Bromobenzo[d]oxazol-2(3H)-one participates effectively in various metal-catalyzed coupling reactions:
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Suzuki-Miyaura coupling with boronic acids
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Heck coupling with alkenes
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Sonogashira coupling with terminal alkynes
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Stille coupling with organostannanes
Compound | Nucleophilic Substitution | Coupling Reaction Efficiency | Oxidative Stability |
---|---|---|---|
7-Bromobenzo[d]oxazol-2(3H)-one | High | High | Moderate |
7-Chlorobenzo[d]oxazol-2(3H)-one | Moderate | Moderate | High |
7-Fluorobenzo[d]oxazol-2(3H)-one | Low | Low | Variable |
This comparative reactivity profile highlights the synthetic utility of the bromo-substituted derivative in particular reaction types .
Structure-Activity Relationships
Impact of Bromine Substitution
The presence of bromine at the 7-position significantly influences the biological activity profile of the benzoxazolone structure. The bromine atom:
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Enhances lipophilicity, potentially improving membrane permeability
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Provides a specific electronic effect that may improve target binding
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Serves as a site for further structural modification to optimize activity
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Contributes to the three-dimensional conformation of the molecule
Pharmacophore Modeling
Pharmacophore models for 7-Bromobenzo[d]oxazol-2(3H)-one derivatives identify several key structural features that contribute to biological activity:
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The carbonyl group acting as a hydrogen bond acceptor
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The NH group serving as a hydrogen bond donor
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The bromine atom providing a hydrophobic interaction point
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The aromatic ring system offering π-π stacking capabilities
These structural elements collectively determine the binding affinity and specificity toward biological targets .
Analytical Characterization Methods
Spectroscopic Identification
Multiple spectroscopic techniques are employed to characterize 7-Bromobenzo[d]oxazol-2(3H)-one:
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1H NMR: Reveals distinctive patterns for aromatic protons and the NH proton
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13C NMR: Shows characteristic signals for the carbonyl carbon and carbon attached to bromine
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IR Spectroscopy: Identifies carbonyl stretching vibrations and NH stretching bands
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Mass Spectrometry: Confirms molecular weight and provides fragmentation patterns
Chromatographic Analysis
Various chromatographic methods are utilized for the purification and analysis of 7-Bromobenzo[d]oxazol-2(3H)-one:
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Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment
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Column Chromatography: For preparative purification using hexane/ethyl acetate gradients
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High-Performance Liquid Chromatography (HPLC): For analytical purity determination
Applications in Chemical Research
As a Synthetic Building Block
The unique structural features of 7-Bromobenzo[d]oxazol-2(3H)-one make it a valuable synthetic intermediate for constructing more complex molecules. The bromine atom serves as a versatile handle for introducing various functional groups through substitution and coupling reactions, enabling access to diverse structural analogs with potential applications in medicinal chemistry .
In Medicinal Chemistry
The compound serves as a promising scaffold for developing novel therapeutic agents due to its demonstrated biological activities. Structural modifications of 7-Bromobenzo[d]oxazol-2(3H)-one have led to derivatives with enhanced antimicrobial, anticancer, and enzyme inhibitory properties, highlighting its significance in drug discovery efforts .
In Materials Science
7-Bromobenzo[d]oxazol-2(3H)-one has applications in materials science, particularly in developing polymers and advanced materials with specific electronic or optical properties. The heterocyclic nature of the compound contributes to interesting material properties that can be exploited in various technological applications .
Future Research Directions
Optimization of Synthetic Methodologies
Ongoing research aims to develop more efficient and environmentally friendly synthetic routes to 7-Bromobenzo[d]oxazol-2(3H)-one, focusing on:
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Catalytic methods requiring lower catalyst loadings
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Green chemistry approaches reducing solvent usage
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One-pot synthetic procedures minimizing purification steps
Exploration of Novel Biological Activities
Further investigation of the biological activity profile of 7-Bromobenzo[d]oxazol-2(3H)-one and its derivatives will likely uncover additional therapeutic applications. Target-based screening against various disease-relevant proteins and cellular pathways may reveal new potential uses for this versatile compound .
Development of Structure-Based Design Approaches
Computational methods and structure-based design approaches are being employed to optimize 7-Bromobenzo[d]oxazol-2(3H)-one derivatives for specific biological targets. These rational design strategies promise to enhance the efficacy and selectivity of compounds based on this scaffold .
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